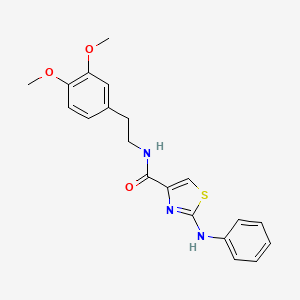

![molecular formula C23H20N2O4S B2650850 methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate CAS No. 1207006-99-2](/img/structure/B2650850.png)

methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

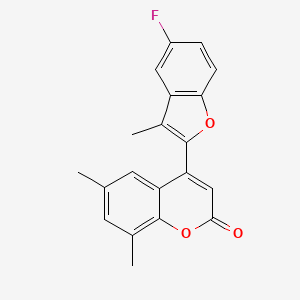

Compounds of this nature are typically organic compounds that contain a thieno[3,2-d]pyrimidin-3(4H)-yl group, which is a bicyclic entity made up of a thiophene and a pyrimidine ring fused together . The presence of the methoxy and tolyl groups suggest that this compound may have unique reactivity and properties compared to other thienopyrimidines .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic system . The exact structure would depend on the relative positions of these groups on the rings.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the methoxy group might undergo reactions typical of ethers, while the tolyl group might participate in reactions typical of aromatic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Herbicide Development

The study on KIH-6127, a prototype modified with an oximino group, indicates the potential use of thieno[3,2-d]pyrimidine derivatives in developing novel herbicides. Extensive modifications to its structure resulted in significant herbicidal activity against Barnyard grass in paddy rice, leading to its commercial development (Tamaru et al., 1997)[https://consensus.app/papers/studies-herbicide-kih‐6127-part-synthesis-tamaru/6758728bc396521588232065f0ae5015/?utm_source=chatgpt].

Anticancer Applications

Microwave-assisted synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent, highlights the potential of thieno[3,2-d]pyrimidine derivatives in cancer research. These compounds exhibited inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020)[https://consensus.app/papers/microwaveassisted-synthesis-potential-bioactive-benzo-loidreau/84a8f99f4763558e94e483ef2c5cac89/?utm_source=chatgpt].

Photopolymerization

A study on nitroxide-mediated photopolymerization introduced a new alkoxyamine compound as a photoiniferter, suggesting the utility of thieno[3,2-d]pyrimidine derivatives in developing materials with specific optical or electronic properties (Guillaneuf et al., 2010)[https://consensus.app/papers/toward-nitroxidemediated-photopolymerization-guillaneuf/6a7105c9de1a53d789571be33cc87730/?utm_source=chatgpt].

Fluorescent Materials

Research into the synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides highlights the role of thieno[3,2-d]pyrimidine derivatives in creating new fluorescent materials. These compounds show promise in applications requiring specific absorption and emission properties (Yokota et al., 2012)[https://consensus.app/papers/synthesis-solidstate-fluorescence-properties-analysis-yokota/1f1ca5370cb056fb95f916b4c42dcfd5/?utm_source=chatgpt].

Antimicrobial and Anti-inflammatory Agents

Another study describes the synthesis and biological activity of thieno[3,2-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. This underscores the potential medical and pharmaceutical applications of compounds within this chemical class (Tolba et al., 2018)[https://consensus.app/papers/synthesis-reactions-study-thienopyrimidine-derivatives-tolba/557750ede44e516b9e2683b744bfa2bf/?utm_source=chatgpt].

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-methoxy-3-[[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-14-4-6-15(7-5-14)18-12-30-21-20(18)24-13-25(22(21)26)11-17-10-16(23(27)29-3)8-9-19(17)28-2/h4-10,12-13H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZRGTPMQKNRKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)

![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)

![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2650778.png)

![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)

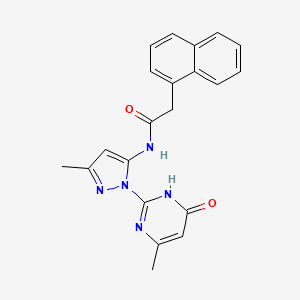

![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)

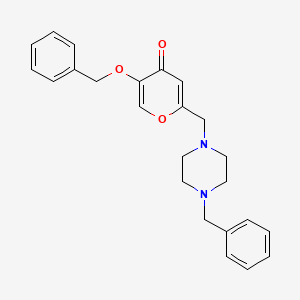

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)